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Compound of Interest

Compound Name: (-)-Stylopine

Cat. No.: B600726

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for (-)-Stylopine (also
known as (-)-Tetrahydrocoptisine), an isoquinoline alkaloid found in plants of the Papaveraceae
family, such as Chelidonium majus and Corydalis species.[1] This document outlines the key
mass spectrometry and nuclear magnetic resonance data used for its characterization, details
the experimental protocols for acquiring such data, and visualizes the analytical workflow and
biosynthetic pathway.

Spectral Data Presentation

The structural elucidation of (-)-Stylopine relies on the comprehensive analysis of its mass
spectrometry and nuclear magnetic resonance spectra. The quantitative data are summarized
below.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of (-)-Stylopine and provides characteristic
fragmentation patterns essential for its identification. The molecular formula is C19H17NOa,
corresponding to a molecular weight of approximately 323.3 g/mol .[2]
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Feature m/z Value Interpretation

[M]*, corresponding to the

Molecular lon 323.1158

molecular formula C19H17NOa.

Resulting from retro-Diels-
Fragment lon 1 176 )

Alder (RDA) fragmentation.

Resulting from retro-Diels-
Fragment lon 2 148 ]

Alder (RDA) fragmentation.
Fragment lon 3 120 Further fragmentation product.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The identity of I-stylopine can be confirmed using 1H and 13C NMR correlation
spectroscopy.[1]

1H-NMR Spectral Data (Partial)

The following proton NMR data has been reported for (-)-Stylopine in CDCls.

Multiplicity & Coupling

Proton Assignment Chemical Shift (8) ppm Constant (J) Hz
H-1 6.65 S

H-4 6.67 S

H-9, H-10 6.75, 6.78 dd,J=7

13C-NMR Spectral Data

The following carbon NMR data has been reported for (-)-Stylopine in CDCls.[1]
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Carbon Assignment Chemical Shift (6) ppm
C-1 108.3

C-la 128.0

C-2 (O-CH2-0) 100.8

C-3 (O-CH2-0) 100.8

C-4 105.5

C-4a 145.5

C-5 51.2

C-6 29.1

C-7a 127.3

C-8 59.6

C-9 108.8

C-10 110.9

C-10a 145.8

C-1lla 128.9

C-12 121.0

C-12a 143.9

C-13 36.5

C-13a 127.3

C-14 Not Reported

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectral data for the
analysis of natural products like (-)-Stylopine.
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Sample Preparation and Isolation

Extraction: The alkaloid is typically extracted from dried, powdered plant material (e.g.,
Chelidonium majus) using a solvent such as methanol or ethanol.

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
the basic alkaloids from neutral and acidic compounds.

Chromatography: The resulting alkaloid fraction is purified using column chromatography
over silica gel or other stationary phases, eluting with a solvent gradient (e.g.,
dichloroethane-methanol or chloroform-methanol).[1]

Purity Check: The purity of the isolated (-)-Stylopine is assessed by Thin Layer
Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

Mass Spectrometry (MS) Analysis

Instrumentation: High-resolution mass spectrometry (HRMS) is performed on instruments
such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.

lonization: Electrospray lonization (ESI) in positive mode is commonly used for alkaloid
profiling as it generally produces intense signals for the protonated molecule [M+H]*.

Analysis: The instrument is operated in full scan mode to determine the accurate mass of the
molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and
elucidate the structure by analyzing the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 1D (*H, 3C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a
high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

Sample Preparation: A few milligrams of purified (-)-Stylopine are dissolved in a deuterated
solvent, typically deuterated chloroform (CDCIs), in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

1H-NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and
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a relaxation delay that allows for full relaxation of all protons.

e 1BC-NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon
spectrum, resulting in singlets for each unique carbon atom.

e 2D-NMR Acquisition:
o COSY (Correlation Spectroscopy): ldentifies proton-proton (*H-H) spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, which is critical for assigning quaternary carbons
and piecing together the molecular structure.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes
involved in the analysis and biosynthesis of (-)-Stylopine.
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Fig. 1: Experimental workflow for the isolation and spectral analysis of (-)-Stylopine.
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The biosynthesis of (-)-Stylopine in plants like Chelidonium majus proceeds from the precursor
(+)-(S)-reticuline. This transformation involves an oxidative cyclization of the N-methyl group to

form the characteristic berberine bridge.

Key Transformation

Oxidative cyclization
(+)-(S)-Reticuline of N-methyl group
to form C-8 bridge

Berberine Bridge
Enzyme (BBE)

(-)-(S)-Scoulerine

heilanthifoline
Synthase

(-)-(S)-Stylopine

Click to download full resolution via product page
Fig. 2: Biosynthetic pathway of (-)-Stylopine from (+)-(S)-Reticuline.

Biological Relevance

Recent studies have highlighted the pharmacological potential of (-)-Stylopine. For instance, it
has been investigated for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2
(VEGFR2) in osteosarcoma cells, suggesting it could be a candidate for future drug
development in cancer therapy.[3][4] A thorough understanding of its spectral properties is the
foundational first step for any such development, ensuring accurate identification and quality

control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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